![molecular formula C22H29ClN2O3 B283612 N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283612.png)
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine, also known as SB-269970, is a selective 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline and has since been used in various scientific research applications.
作用机制
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine works by selectively blocking the 5-HT7 receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep.
Biochemical and Physiological Effects
The blockade of the 5-HT7 receptor by N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine release in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. It has also been shown to decrease dopamine release in the nucleus accumbens, which is involved in reward and motivation.
实验室实验的优点和局限性
The advantages of using N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine in lab experiments include its high selectivity for the 5-HT7 receptor, which allows for more precise manipulation of this receptor subtype. However, its limitations include its relatively low potency and the potential for off-target effects.
未来方向
There are several future directions for research involving N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine. One potential direction is the investigation of its potential therapeutic effects in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, the development of more potent and selective 5-HT7 receptor antagonists could lead to further insights into the role of this receptor subtype in various physiological and behavioral processes.
合成方法
The synthesis of N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine involves several steps, including the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 2-chlorobenzyl-3-methoxybenzyl ether. This ether is then reacted with 3-(4-morpholinyl)propylamine to form the final product, N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine.
科学研究应用
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine has been used in various scientific research applications, including studies on the role of the 5-HT7 receptor in the central nervous system. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and cognitive disorders.
属性
分子式 |
C22H29ClN2O3 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC 名称 |
N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C22H29ClN2O3/c1-26-22-15-18(16-24-9-4-10-25-11-13-27-14-12-25)7-8-21(22)28-17-19-5-2-3-6-20(19)23/h2-3,5-8,15,24H,4,9-14,16-17H2,1H3 |
InChI 键 |
WOGAHFLHAUYLEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC3=CC=CC=C3Cl |
规范 SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)
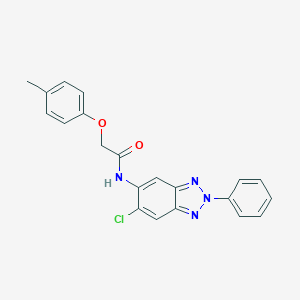

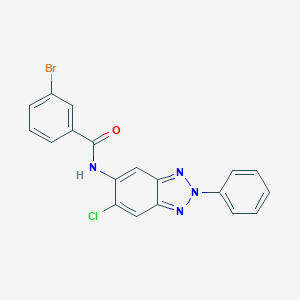

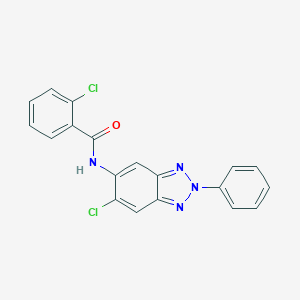
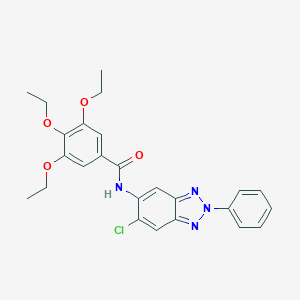
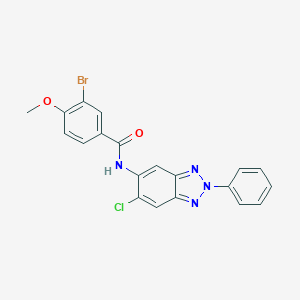
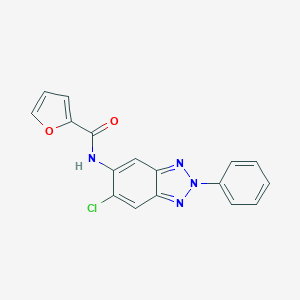
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)
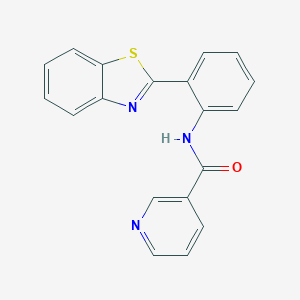
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)